molecular formula C7H8F4O3S B8185168 (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate

(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate

Cat. No.: B8185168
M. Wt: 248.20 g/mol
InChI Key: BDRQYAUYJLBFAG-UHFFFAOYSA-N
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Description

(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexene, where a fluorine atom is attached to the fourth position of the cyclohexene ring, and a trifluoromethanesulfonate group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate typically involves the reaction of 4-fluorocyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:

4-Fluorocyclohexene+Trifluoromethanesulfonic anhydride(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate\text{4-Fluorocyclohexene} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 4-Fluorocyclohexene+Trifluoromethanesulfonic anhydride→(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form (4-fluorocyclohexyl) trifluoromethanesulfonate.

    Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-fluorocyclohexen-1-yl) amines, while reduction reactions can produce (4-fluorocyclohexyl) trifluoromethanesulfonate.

Scientific Research Applications

(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

    1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the fluorine atom at the fourth position.

    Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexenyl group.

    3,5-Dimethoxyphenyl trifluoromethanesulfonate: Contains a dimethoxyphenyl group instead of a cyclohexenyl group.

Uniqueness: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-fluorocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRQYAUYJLBFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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